molecular formula C11H13BrO4 B8245569 Methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate

Methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate

Cat. No.: B8245569
M. Wt: 289.12 g/mol
InChI Key: UVXKZSWTGQKWHH-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate is a substituted benzoate ester featuring a bromine atom at position 5, methoxy groups at positions 3 and 4, and a methyl group at position 2 of the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique substitution pattern, which influences its electronic and steric properties.

For the benzoate ester, a plausible route involves bromination of a pre-functionalized dimethyl/methyl benzoate precursor, followed by esterification. Structural confirmation typically employs spectroscopic methods (e.g., $^1$H NMR, FTIR) and chromatographic techniques (HPLC, GC), ensuring high purity and accurate molecular identification .

Properties

IUPAC Name

methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-6-7(11(13)16-4)5-8(12)10(15-3)9(6)14-2/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXKZSWTGQKWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C(=O)OC)Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate typically involves the bromination of 3,4-dimethoxy-2-methylbenzoic acid followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The esterification step involves the reaction of the brominated acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of substituted derivatives such as 5-amino-3,4-dimethoxy-2-methylbenzoate.

    Oxidation: Formation of 5-bromo-3,4-dimethoxy-2-methylbenzoic acid.

    Reduction: Formation of 5-bromo-3,4-dimethoxy-2-methylbenzyl alcohol.

Scientific Research Applications

Methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Backbone Synthesis Method Key Reactivity/Applications
Methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate Bromo (C5), MeO (C3, C4), Me (C2); benzoate ester Likely bromination/esterification of precursor Potential intermediate in drug synthesis; steric/electronic modulation
5-Bromo-3,4-dimethoxyamphetamine Bromo (C5), MeO (C3, C4); amphetamine backbone Bromination of 3,4-dimethoxyamphetamine in acetic acid Psychotropic substance; studied for neuroactivity
5-Bromo-3,3-dimethyl-2,3-dihydrobenzo[b]thiophene Bromo (C5), Me (C3); thiophene heterocycle Sonogashira cross-coupling with [Pd$2$(dba)$3$]/JohnPhos catalyst Molecular wire components; enhanced reactivity under electron-rich conditions

Structural and Electronic Differences

  • This contrasts with the thiophene derivative, where the sulfur atom contributes to π-electron delocalization, further enhancing reactivity in cross-coupling reactions . The steric hindrance from the methyl group at position 2 in the benzoate ester may limit accessibility for reactions at the ortho position, unlike the amphetamine analog, which lacks such steric bulk .
  • Backbone Variations :

    • The amphetamine backbone in 5-bromo-3,4-dimethoxyamphetamine introduces a basic amine group, enabling interactions with biological targets (e.g., neurotransmitter receptors) .
    • The thiophene ring in 5-bromo-3,3-dimethyl-2,3-dihydrobenzo[b]thiophene facilitates conjugation in molecular wires, leveraging its heterocyclic aromaticity for electronic applications .

Biological Activity

Methyl 5-bromo-3,4-dimethoxy-2-methylbenzoate (CAS No. 99548-55-7) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom and two methoxy groups on a methyl-substituted benzoate framework. The presence of these substituents is significant for its biological activity.

PropertyValue
Molecular FormulaC11H13BrO3
Molecular Weight273.12 g/mol
Log P (octanol/water)2.86
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The results suggest that this compound could serve as a potential lead compound in the development of new antimicrobial agents.

Anticancer Activity

The compound's anticancer potential has also been investigated, particularly its effects on various cancer cell lines.

Research Findings: Cytotoxicity Assessment

In vitro studies demonstrated that this compound induces apoptosis in cancer cells. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

These findings indicate that the compound may inhibit cell proliferation and promote cell death in cancerous cells.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it acts as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Enzyme Inhibition Profile

EnzymeInhibition Type
CYP1A2Competitive
CYP2C19Non-competitive

This inhibition profile suggests potential implications for drug interactions and metabolic pathways in therapeutic contexts.

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